molecular formula C22H23ClN2O2 B2464680 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one CAS No. 850743-54-3

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one

Cat. No. B2464680
CAS RN: 850743-54-3
M. Wt: 382.89
InChI Key: VQCOSGGXCXSXQE-UHFFFAOYSA-N
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Description

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one, also known as CP-154,526, is a selective antagonist of the neuropeptide corticotropin-releasing factor (CRF) receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Some derivatives, including compounds with structural similarities to 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one, have been synthesized for antimicrobial purposes. For instance, novel triazole derivatives have shown promising antimicrobial activities against various microorganisms. The research on these compounds, including their synthesis and screening for antimicrobial properties, indicates their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity

Derivatives of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one have also been explored for their antitumor activity. Specifically, 1,2,4-triazine derivatives bearing piperazine amide moiety have been synthesized and investigated for their potential anticancer activities against breast cancer cells. Some of these compounds have shown significant antiproliferative effects, highlighting their potential as anticancer drugs (Yurttaş et al., 2014).

Anticonvulsant and Antimicrobial Activities

The research on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which are chemically related, demonstrates their anticonvulsant and antimicrobial potential. These compounds, synthesized from substituted piperazine derivatives, have shown protective effects against maximal electroshock and exhibited antimicrobial activities against selected bacteria and fungi. This suggests the versatile biological activity of compounds within this chemical class (Aytemir et al., 2004).

Novel Compounds and Structural Characterization

The synthesis of novel compounds structurally related to 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one, such as triazole derivatives, has been achieved with good yield. Structural characterization through HRMS, IR, 1H, and 13C NMR experiments provides a foundation for understanding their potential applications in scientific research and therapeutic development (Wujec & Typek, 2023).

Anti-Osteoporotic Agent

Another interesting application is the evaluation of novel anti-osteoporotic agents, such as KW-8232, in animal models. This research provides insights into the potential of structurally related compounds to prevent bone loss, demonstrating their importance in addressing conditions like osteoporosis (Uchii et al., 1998).

properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-15-10-16(2)22-20(11-15)17(12-21(26)27-22)14-24-6-8-25(9-7-24)19-5-3-4-18(23)13-19/h3-5,10-13H,6-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCOSGGXCXSXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one

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